molecular formula C12H15NO B035280 1-(4-Methylphenyl)piperidin-4-one CAS No. 105123-89-5

1-(4-Methylphenyl)piperidin-4-one

Cat. No. B035280
CAS RN: 105123-89-5
M. Wt: 189.25 g/mol
InChI Key: JWWPZSUQVZPAHD-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)piperidin-4-one, also known as MPP, is an organic compound belonging to the class of piperidinones. It is a derivative of piperidine and has a molecular formula of C10H13NO. MPP is a versatile compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers and in the synthesis of novel compounds.

Scientific Research Applications

  • Sugimoto et al. (1990) reported that 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit potent anti-acetylcholinesterase activity. One of these compounds was selected for further development as an antidementia agent (Sugimoto et al., 1990).

  • Harini et al. (2014) synthesized novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, showing promising antioxidant and antimicrobial properties. Specifically, compounds 4l and 4m exhibited significant antioxidant activity, and compounds 4b and 4d demonstrated notable antibacterial and antifungal activities (Harini et al., 2014).

  • Sugimoto et al. (1992) found that 1-benzyl-4-[2-(N-benzoyl-N-phenylamino)ethyl]piperidine derivatives also showed potent anti-acetylcholinesterase activity, highlighting the potential of these compounds in the field of neuroscience (Sugimoto et al., 1992).

  • Mohanraj and Ponnuswamy (2017) explored N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, which showed encouraging antibacterial and antioxidant properties, indicating their potential as pharmaceutical agents (Mohanraj & Ponnuswamy, 2017).

  • Harini et al. (2012) synthesized vanillin-derived piperidin-4-one oxime esters, which exhibited significant antioxidant and antimicrobial activities. The phenyl ester substituents played a crucial role in their biological activity (Harini et al., 2012).

  • Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which showed promising anticancer activity. Compounds 6h, 6j, and 6e, in particular, exhibited low IC 50 values and substantial anticancer potential (Rehman et al., 2018).

properties

IUPAC Name

1-(4-methylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWPZSUQVZPAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444325
Record name 1-(4-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105123-89-5
Record name 1-(4-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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